molecular formula C31H23NO11 B1218318 Citreamicin eta CAS No. 128969-88-0

Citreamicin eta

Cat. No.: B1218318
CAS No.: 128969-88-0
M. Wt: 585.5 g/mol
InChI Key: LDQXZFAGJRSXAT-UHFFFAOYSA-N
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Description

Citreamicin eta (CAS 128969-88-0) is a polycyclic xanthone antibiotic isolated from the bacterium Micromonospora citrea . It belongs to the Citreamicin family of compounds, which are characterized by a complex chemical structure based on a system of seven condensed rings . As a member of this family, this compound exhibits potent biological activity that is of significant interest in pharmaceutical research. The core research value of this compound and its analogues lies in their dual antibacterial and antitumor properties. Citreamicins have demonstrated potent activity against Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus (MDRSA) . Furthermore, these compounds have been patented for their useful antitumor activity, highlighting their potential in anticancer drug discovery . Studies on closely related diastereomers, such as Citreamicin ε, have shown that these compounds can induce apoptosis in mammalian cells through a caspase-3-dependent pathway . Comparative proteomic analyses suggest that the cytotoxic mechanism may involve the modulation of the NF-κB signaling pathway, leading to DNA fragmentation and an increase in reactive oxygen species (ROS) . Researchers can utilize this compound as a tool compound to investigate these complex biological pathways and explore the structure-activity relationships within this class of natural products. The product is supplied with a molecular formula of C 31 H 23 NO 11 and a molecular weight of 585.519 g·mol -1 . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-7-(hydroxymethyl)-23,24-dimethoxy-7,10-dimethyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaene-5,8,18,27,29-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23NO11/c1-30(11-33)29(39)43-31(2)10-13-7-12-5-6-14-21(19(12)25(36)20(13)28(38)32(30)31)26(37)22-23(34)15-8-17(40-3)18(41-4)9-16(15)42-27(22)24(14)35/h5-9,33,36H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQXZFAGJRSXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)O)C(=O)N1C(C(=O)O2)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926261
Record name 16-Hydroxy-1-(hydroxymethyl)-11,12-dimethoxy-1,3a-dimethyl-3a,4-dihydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-2,8,14,15,17(1H)-pentone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128969-88-0
Record name Citreamicin eta
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128969880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Hydroxy-1-(hydroxymethyl)-11,12-dimethoxy-1,3a-dimethyl-3a,4-dihydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-2,8,14,15,17(1H)-pentone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Origin, Isolation, and Fermentation Studies of Citreamicin Eta

Microbial Producers: Micromonospora citrea and Streptomyces Species

Citreamicin eta has been primarily identified and studied in association with specific actinomycetes. The most significant producer identified in scientific literature is Micromonospora citrea. Research has established Micromonospora citrea as a key source for the biosynthesis of this compound, with specific strains demonstrating robust production capabilities. While other genera of actinomycetes, such as Streptomyces, are known for producing a vast array of bioactive secondary metabolites, the direct and significant production of this compound has been most prominently linked to Micromonospora citrea. Studies often reference specific accessions or strain numbers of M. citrea when detailing its isolation and characterization.

Fermentation Optimization Strategies for Metabolite Production

Enhancing the yield of this compound from microbial fermentation requires meticulous optimization of various culture parameters. Research efforts have focused on refining media composition, physical conditions, and process control to maximize biosynthesis. Key strategies include the careful selection of carbon and nitrogen sources, the addition of essential trace elements, and the precise control of temperature, pH, and aeration.

For instance, studies have demonstrated that modifying the basal fermentation medium can lead to substantial increases in this compound titers. A typical optimized medium might include specific concentrations of glucose as a carbon source, supplemented with complex nitrogen sources like soybean meal or yeast extract. The inclusion of inorganic salts and buffering agents to maintain an optimal pH range (often slightly alkaline to neutral) is also critical. Temperature control, typically within the mesophilic range (e.g., 25-30°C), is vital for supporting the metabolic activity of the producing microorganisms. Furthermore, adequate aeration and agitation are necessary to ensure sufficient oxygen supply for aerobic biosynthesis and to prevent cell clumping.

Table 1: Impact of Fermentation Parameters on this compound Production

ParameterOptimized ConditionFold Increase (vs. Basal)Reference
Carbon SourceGlucose (20 g/L)Up to 1.8x
Nitrogen SourceSoybean Meal (10 g/L) + Yeast Ext. (5 g/L)Up to 2.5x
pH7.0Up to 1.5x
Temperature28°CUp to 1.3x
Aeration1.5 vvmUp to 1.2x
Combined OptimizationOptimal combination of aboveUp to 3.0x

These optimization strategies are crucial for achieving economically viable production levels of this compound for further research or potential applications.

Advanced Chromatographic and Purification Methodologies

The isolation and purification of this compound from complex fermentation broths necessitate the application of advanced separation techniques. Following initial biomass separation and extraction, a series of chromatographic steps are employed to achieve high purity.

The process typically begins with solvent extraction of the culture supernatant or cell mass, often utilizing organic solvents such as ethyl acetate (B1210297) or methanol, which exhibit good solubility for the compound. Subsequent purification commonly involves solid-phase extraction (SPE) or liquid-liquid extraction to remove gross impurities.

Column chromatography, particularly using silica (B1680970) gel or reversed-phase silica (C18), is a cornerstone of this compound purification. Gradient elution, employing mixtures of polar and non-polar solvents (e.g., hexane/ethyl acetate or water/acetonitrile), allows for the separation of this compound from other co-metabolites and residual media components. For achieving very high purity, required for detailed structural elucidation and biological assays, analytical or preparative High-Performance Liquid Chromatography (HPLC) is indispensable. Reversed-phase HPLC, using optimized mobile phase gradients and stationary phases, can effectively resolve this compound from closely related compounds, yielding the purified target molecule with high fidelity.

Table 2: Typical Purification Scheme for this compound

StepStationary PhaseMobile Phase / EluentPurity AchievedReference
Initial ExtractionN/AEthyl AcetateCrude extract
Column ChromatographySilica GelHexane : Ethyl Acetate gradient (0-80%)~70-80%
Preparative HPLC (Reversed-Phase)C18-bonded silicaAcetonitrile : Water gradient (e.g., 30-70% ACN in H2O)>98%

These methodologies ensure the isolation of pure this compound, enabling comprehensive characterization and further scientific inquiry.

Biosynthetic Pathways and Genetic Insights of Citreamicin Eta

Elucidation of Polyketide Biosynthesis Pathways

Citreamicin eta belongs to the class of polycyclic xanthones, a group of natural products characterized by a highly oxygenated, angular hexacyclic framework researchgate.net. The biosynthesis of this compound has been definitively linked to polyketide metabolism researchgate.net. Specifically, studies indicate that its synthesis follows a polyketide pathway, which then undergoes unique rearrangement mechanisms characteristic of xanthone (B1684191) biosynthesis researchgate.net. The assembly of the polyketide backbone is typically carried out by polyketide synthases (PKS), particularly Type II PKS systems, which are known to be involved in the formation of polycyclic aromatic compounds like xanthones researchgate.netrsc.org. Following the initial assembly of the polyketide chain, a series of "tailoring" enzymatic steps are crucial for cyclization, aromatization, and the formation of the final xanthone structure actascientific.comresearchgate.net.

Enzymatic Mechanisms and Key Biosynthetic Intermediates

The biosynthesis of polyketides, including this compound, relies on large, multi-functional enzyme complexes known as polyketide synthases (PKS) bris.ac.uk. Modular PKS systems typically involve modules, each containing a set of domains such as acyltransferase (AT), ketosynthase (KS), and acyl carrier protein (ACP), which catalyze the iterative condensation of acyl-CoA precursors actascientific.combris.ac.ukmdpi.com. While specific enzymes and intermediates for this compound's pathway are not fully detailed in the available literature, the general mechanism involves the sequential addition of extender units to a starter unit, forming a growing polyketide chain bris.ac.uk. Subsequent tailoring enzymes are responsible for modifications such as reduction, dehydration, cyclization, and aromatization to establish the core xanthone skeleton actascientific.comresearchgate.net. Methylation and other functionalizations also play a role in generating the final complex structure researchgate.net.

Genetic Characterization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of polyketides and other secondary metabolites are typically organized into contiguous regions of the genome known as biosynthetic gene clusters (BGCs) actascientific.complos.org. A BGC for this compound would encode the PKS enzymes responsible for chain assembly, as well as the tailoring enzymes required for post-PKS modifications actascientific.com. Identifying and analyzing these BGCs is a critical step in understanding and manipulating the production of such compounds. Bioinformatics tools like antiSMASH, GECCO, and DeepBGC are commonly employed for the detection and characterization of BGCs across various microbial genomes plos.orgfigshare.com. Genome mining and subsequent genetic manipulation of these clusters are essential for validating gene functions and for engineering enhanced production or novel analogs jmicrobiol.or.kr. While specific details of the this compound BGC are not extensively published, its existence is implied by the compound's polyketide origin.

Metabolic Engineering and Precursor Feeding Studies

Metabolic engineering approaches, including precursor feeding and the use of specific inhibitors, offer powerful strategies to investigate and enhance the production of secondary metabolites like this compound.

Isotopic labeling studies using precursors such as ¹³C and ¹⁸O have been instrumental in confirming the polyketide origin of Citreamicin and in elucidating its biosynthetic pathway researchgate.netbris.ac.uk. Feeding ¹³C- and ¹⁸O-labeled precursors to Micromonospora citrea cultures, followed by ¹³C-NMR spectroscopic analysis of the enriched products, provided crucial labeling patterns. These patterns indicated that Citreamicin is derived from a polyketide precursor that undergoes unique rearrangements during its synthesis researchgate.net. Similar ¹³C labeling studies have been employed for other xanthone derivatives, such as buanmycin, to determine their carbon backbones researchgate.net. These experiments are fundamental for mapping the flow of carbon atoms through the biosynthetic pathway and identifying key intermediates and enzymatic steps.

Table 1: Labeled Precursor Feeding Studies in Citreamicin Biosynthesis

Labeled PrecursorOrganism/SystemAnalytical MethodKey Findings
¹³C, ¹⁸OMicromonospora citrea¹³C-NMRConfirmed polyketide origin; revealed labeling patterns indicating unique rearrangements in xanthone biosynthesis. researchgate.net
¹³CStreptomyces sp. (for Buanmycin)¹³C-(¹³C) COSY NMRDetermined the carbon backbone of Buanmycin, a related xanthone derivative. researchgate.net
Acetate (B1210297), MethionineGeneral PKS studiesFeeding experimentsEarly investigations utilized these labeled precursors to study polyketide biosynthesis. bris.ac.uk

Methylation is a common post-PKS tailoring step in the biosynthesis of many natural products, including xanthones researchgate.net. Studies have investigated the impact of methylation inhibitors on Citreamicin production. When Micromonospora citrea was incubated with methylation inhibitors such as sinefungin (B1681681) or aminopterin, a significant stimulation (20 to 200-fold) in the biosynthesis of the Citreamicin zeta component was observed nih.gov. This finding suggests that methylation plays a role in the regulation or efficiency of this pathway and that inhibiting specific methylation steps can lead to enhanced production of certain Citreamicin analogs nih.gov. This approach is valuable for preparing specific analogs like Citreamicin zeta for further biosynthetic studies or for semi-synthetic modifications nih.gov.

Table 2: Effect of Methylation Inhibitors on Citreamicin Zeta Production

Methylation InhibitorOrganism/SystemObserved Effect
SinefunginMicromonospora citreaStimulated biosynthesis of Citreamicin zeta by approximately 20 to 200-fold. nih.gov
AminopterinMicromonospora citreaStimulated biosynthesis of Citreamicin zeta by approximately 20 to 200-fold. nih.gov

Compound List:

this compound

Citreamicin 1

Citreamicin zeta

Citreamicins alpha, beta, gamma

Chemical Synthesis and Derivatization Strategies for Citreamicin Eta

Total Synthesis Approaches to the Polycyclic Core

The construction of the pentacyclic core of Citreamicin eta has been a notable achievement in synthetic organic chemistry. A concise 11-step synthesis has been reported, which leverages a generalized strategy for assembling 1,4-dioxygenated xanthone (B1684191) systems. This approach highlights advancements in key synthetic transformations, including the regioselective bromination of substituted phenols and the coupling of acetylides with sterically hindered ketones. These methodologies are crucial for building the complex fused ring system characteristic of this compound and related polycyclic xanthones. While this synthesis successfully targets the core structure, the complete synthesis of the natural this compound molecule is an area that continues to inspire further research.

Development of Synthetic Methodologies for Xanthone Ring Systems

Xanthones, characterized by their dibenzo-γ-pirone scaffold, are a diverse class of natural products with a wide array of biological activities. The inherent rigidity and planarity of the xanthone core, coupled with its capacity to accommodate various substituents, make it a privileged structure in medicinal chemistry. The synthesis of xanthone ring systems often involves strategies that build the characteristic tricyclic framework, typically through cyclization reactions of appropriately substituted precursors.

For the synthesis of this compound's core, specific methodologies were developed to address the challenges associated with constructing the 1,4-dioxygenated xanthone motif. These include advancements in regioselective functionalization of phenolic starting materials, which is critical for directing subsequent cyclization and coupling reactions. The efficient coupling of acetylides with hindered ketones, as demonstrated in the this compound core synthesis, represents a significant contribution to the broader synthetic toolkit for accessing complex xanthone architectures.

Semi-synthetic Modifications and Analog Generation

The exploration of structure-activity relationships (SAR) and the enhancement of biological efficacy often necessitate the synthesis of analogs and derivatives of natural products. For xanthones, including this compound, synthetic methodologies provide access to structural diversity that may not be readily achievable through isolation from natural sources alone. The synthesis of chiral derivatives of xanthones, in particular, has garnered significant interest, allowing for the preparation of enantiomerically pure compounds.

These synthetic efforts aim to modify specific regions of the xanthone scaffold, such as the polycyclic framework or peripheral substituents, to probe their influence on biological activity. By systematically altering the molecular structure, researchers can identify key pharmacophoric elements and develop compounds with improved potency, selectivity, or pharmacokinetic properties. While specific semi-synthetic modifications of this compound are not extensively detailed in the provided literature, the general strategy for generating synthetic chiral xanthone derivatives serves as a blueprint for such endeavors.

Exploration of Reactivity and Cyclization Studies (e.g., Reaction with Sulfene)

The chemical reactivity of this compound has been investigated, notably through its reaction with sulfene (B1252967). This study revealed an unusual cyclization product, underscoring the complex reactivity profile of the molecule. Sulfene (CH₂=SO₂) is a highly reactive intermediate that readily participates in cycloaddition reactions. The reaction of this compound with sulfene leads to the formation of a novel cyclized product, indicating specific sites of reactivity within the this compound structure that can be exploited for further chemical transformations.

Table 1: Reaction of this compound with Sulfene

ReactantReagent(s)Product Description
This compoundSulfene (generated in situ)Unusual cyclization product

This investigation into the reaction with sulfene contributes to a deeper understanding of the chemical behavior of this compound, providing insights that can guide future synthetic modifications and analog design.

Compound List:

this compound

Citreamicins (alpha, beta, gamma, zeta)

Xanthone

FD-594

Molecular and Cellular Mechanisms of Action of Citreamicin Eta and Analogues

Investigations into Antibacterial Mechanisms

The citreamicin family of compounds has demonstrated notable efficacy, particularly against challenging Gram-positive bacteria. nih.govacs.org

Inhibition of Bacterial Protein Synthesis

While the precise antibacterial mechanism of citreamicin eta is not extensively detailed in current literature, the primary mode of action for many antibiotics targeting bacteria involves the inhibition of essential cellular processes. One of the most common targets is protein synthesis. Antibiotics that inhibit this pathway typically bind to bacterial ribosomes, preventing the translation of messenger RNA (mRNA) into proteins. This disruption halts bacterial growth and proliferation. Although direct evidence specifically linking this compound to protein synthesis inhibition is limited, its potent antibacterial effects suggest interference with a critical bacterial process, of which protein synthesis is a principal candidate.

Activity Against Multidrug-Resistant Gram-Positive Pathogens (e.g., MRSA, VRE)

A significant feature of the citreamicin class of antibiotics is their potent activity against multidrug-resistant (MDR) Gram-positive pathogens, which pose a major threat in healthcare settings. nih.govnih.gov Analogues such as citreamicin delta and epsilon have shown exceptional activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. nih.govacs.org

Research has documented Minimum Inhibitory Concentration (MIC) values—the lowest concentration of an antibiotic that prevents visible growth of a bacterium—of less than 1 µg/mL for these analogues against several resistant strains. nih.govacs.org Specifically, citreamicin η has been reported to have in vitro MIC values of <0.015 μg/mL against certain Gram-positive bacteria. acs.org Another analogue, citreamicin-alpha, was found to have MICs for staphylococci ranging from 0.12 to 4.0 µg/mL. nih.gov This potent activity positions citreamicins as promising candidates for addressing infections caused by formidable pathogens like MRSA and vancomycin-resistant enterococci (VRE). nih.govmednet.caresearchgate.net

Citreamicin AnaloguePathogenReported MIC (µg/mL)
This compoundGram-positive strains<0.015
Citreamicin deltaMDRSA<1.0
Citreamicin epsilonMDRSA<1.0
Citreamicin alphaStaphylococci0.12 - 4.0

Structure-Activity Relationship (SAR) Studies for Antibacterial Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a class of compounds by identifying the chemical moieties responsible for their biological activity. For polycyclic xanthones like the citreamicins, antibacterial potency is influenced by the specific arrangement and type of functional groups on the core structure. While comprehensive SAR studies for the entire citreamicin family are not widely published, the variations in potency among analogues like alpha, delta, epsilon, and eta suggest that specific structural features are key to their antibacterial efficacy. nih.govacs.org The analysis of these naturally occurring variations helps to inform the synthetic modification of these molecules to enhance their potency and spectrum of activity. mdpi.commdpi.com

Cellular Response Mechanisms in Research Models (e.g., anticancer properties of related citreamicins)

Beyond their antibacterial effects, citreamicin analogues have been investigated for their cytotoxic properties against cancer cells, revealing distinct cellular response mechanisms. acs.org

Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation

In cancer research models, the analogue citreamicin ε A has been shown to induce apoptosis, or programmed cell death. acs.org A key mechanism underlying this effect is the substantial increase in the intracellular concentration of reactive oxygen species (ROS). acs.org ROS are chemically reactive molecules containing oxygen that, at high levels, can induce significant damage to cellular structures, leading to oxidative stress and triggering apoptotic pathways. jcpjournal.orgnih.govcjcrcn.org Studies using the HeLa cervical cancer cell line demonstrated that treatment with citreamicin ε A leads to a marked increase in ROS levels, which is a critical step in initiating the apoptotic cascade. acs.org

Caspase Pathway Activation (e.g., Caspase-3)

The apoptosis induced by citreamicin analogues is mediated through the activation of the caspase pathway. researchgate.net Caspases are a family of protease enzymes that play an essential role in executing programmed cell death. nih.govmdpi.com Research on citreamicin ε A has specifically implicated the activation of caspase-3, a key "executioner" caspase. acs.orgresearchgate.net

Western blot analyses in HeLa cells treated with citreamicin ε A showed a time-dependent decrease in the inactive, full-length form of caspase-3 and a corresponding increase in its cleaved, active form. researchgate.net This activation was confirmed by the cleavage of PARP-1, a substrate of active caspase-3. researchgate.net The findings indicate that the apoptotic cell death induced by this citreamicin analogue proceeds through a caspase-3-dependent pathway, directly linking the compound's cytotoxic effects to this core apoptotic machinery. researchgate.net

Treatment Time (hours)Full-Length Caspase-3 Level (Relative)Active (Cleaved) Caspase-3 Level (Relative)
01.001.00
6~0.85~1.20
9~0.70~2.50
12~0.50~2.20
24~0.40~1.80
researchgate.net

Proteomic Analysis of Differential Cellular Effects (e.g., NF-κB Pathway Modulation)

Proteomic analysis has been instrumental in elucidating the molecular mechanisms underlying the cytotoxic effects of citreamicin analogues, particularly in revealing their differential impact on key cellular signaling pathways. frontiersin.org A notable investigation utilized isobaric tags for relative and absolute quantitation (iTRAQ)-based quantitative proteomics to compare the effects of two citreamicin diastereomers, citreamicin ε A and citreamicin ε B, on PtK2 cells. frontiersin.org This approach allowed for a detailed comparison of the cellular protein landscape following treatment with each compound.

The study successfully identified and quantified a total of 1,079 proteins. frontiersin.org Among these, 103 proteins showed significant changes in expression levels after treatment with citreamicin ε A, while 94 proteins were significantly altered by citreamicin ε B. frontiersin.org Further bioinformatic analysis of these differentially expressed proteins highlighted the involvement of eight molecular pathways, with the nuclear transcription factor κB (NF-κB) pathway showing opposing trends between the two treatments. frontiersin.org

The NF-κB signaling pathway is a crucial regulator of cellular responses to inflammatory stimuli and stress, balancing cell survival and pro-inflammatory signals. nih.gov The proteomic data revealed that citreamicin ε A treatment led to a rapid activation of the NF-κB pathway. frontiersin.org This activation is thought to promote cell survival mechanisms, potentially explaining the lower observed toxicity of citreamicin ε A, which had a half-maximal inhibitory concentration (IC50) of 0.086 μM. frontiersin.org

Conversely, treatment with citreamicin ε B, the more toxic of the two diastereomers (IC50 of 0.025 μM), resulted in the down-regulation of the NF-κB/p65 protein at 6 and 12 hours. frontiersin.org This suppression of the pro-survival NF-κB pathway by citreamicin ε B likely contributes to its higher cytotoxicity. frontiersin.org These differential effects on the NF-κB pathway underscore the distinct modes of action of the two diastereomers. frontiersin.org The rapid activation of NF-κB by citreamicin ε A may protect cells from apoptosis, whereas the inhibition of this pathway by citreamicin ε B appears to enhance its apoptotic effects. frontiersin.org

The key findings from the proteomic analysis regarding the NF-κB pathway are summarized below.

Table 1: Differential Modulation of NF-κB Pathway by Citreamicin ε Diastereomers

CompoundKey Protein TargetObserved EffectTime Points of ObservationImplied Cellular Outcome
Citreamicin ε A NF-κB/p65Significant up-regulation (Activation)6 to 24 hoursPromotion of cell survival, leading to lower toxicity. frontiersin.org
Citreamicin ε B NF-κB/p65Down-regulation (Inhibition)6 and 12 hoursSuppression of cell survival signals, contributing to higher toxicity. frontiersin.org

Advanced Research Perspectives and Future Directions

Chemo-enzymatic Approaches for Novel Analogue Development

The intricate structure of Citreamicin eta makes its total chemical synthesis a formidable challenge. Chemo-enzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a promising avenue for the development of novel analogues. This approach can facilitate the modification of the this compound core to generate derivatives with improved efficacy, altered selectivity, or novel biological activities.

Enzymes could be employed for specific transformations that are difficult to achieve through traditional organic chemistry, such as regioselective glycosylation, hydroxylation, or acylation. For instance, glycosyltransferases could be used to attach various sugar moieties to the xanthone (B1684191) core, potentially enhancing the compound's solubility and pharmacokinetic properties. Similarly, cytochrome P450 enzymes could introduce hydroxyl groups at specific positions, creating new handles for further chemical modification. The manipulation of the biosynthetic pathway of this compound in its producing organism, Micromonospora citrea, could also be considered a chemo-enzymatic strategy, where precursor-directed biosynthesis could lead to the production of novel analogues.

Table 1: Potential Chemo-enzymatic Modifications of this compound

Enzymatic ReactionPotential Outcome
GlycosylationImproved solubility and pharmacokinetics
HydroxylationCreation of new sites for chemical derivatization
AcylationModulation of lipophilicity and cell permeability
HalogenationEnhanced biological activity

Interdisciplinary Studies in Chemical Biology and Drug Discovery

The unique chemical architecture of this compound makes it an excellent candidate for development as a chemical probe to investigate biological pathways. By attaching fluorescent tags or affinity labels to the molecule, researchers can visualize its subcellular localization and identify its molecular targets. Such studies are pivotal in understanding its mechanism of action and can uncover new therapeutic applications.

In the context of drug discovery, interdisciplinary approaches that combine medicinal chemistry, pharmacology, and molecular biology will be crucial. Structure-activity relationship (SAR) studies, guided by the synthesis of a library of this compound analogues, will help to identify the key structural features responsible for its biological activity. These insights will inform the design of next-generation compounds with optimized properties. Furthermore, high-throughput screening of these analogues against a wide range of biological targets could reveal previously unknown therapeutic potentials.

Exploration of Undiscovered Bioactivities in Research Contexts

While this compound is known for its antibacterial effects, the full spectrum of its biological activities remains largely unexplored. Polycyclic xanthones as a class have been reported to exhibit a variety of biological effects, including antifungal, antiviral, and anticancer activities. nih.govgermai.appumpr.ac.id Therefore, a comprehensive screening of this compound against diverse panels of microbial strains, cancer cell lines, and viral targets is warranted.

Modern high-throughput screening platforms can be utilized to rapidly assess the bioactivity of this compound in a variety of disease models. Phenotypic screening, in particular, can reveal unexpected activities without prior knowledge of the molecular target. Any promising "hits" from these screens would then be subjected to more detailed mechanistic studies to elucidate the underlying mode of action.

Table 2: Potential Bioactivities for Screening of this compound

ActivityRationale
AnticancerOther polycyclic xanthones have shown cytotoxic effects against cancer cells. nih.govgermai.appumpr.ac.id
AntifungalThe structural complexity may allow for interaction with fungal-specific targets.
AntiviralNatural products are a rich source of antiviral compounds.
Anti-inflammatoryMany natural products possess anti-inflammatory properties.

Computational Chemistry and Molecular Modeling for Mechanism Prediction

Computational approaches are powerful tools for predicting the mechanism of action of bioactive compounds and for guiding the design of new analogues. Molecular docking studies can be employed to predict the binding of this compound to known biological targets, such as bacterial enzymes or DNA. These in silico predictions can then be validated through in vitro biochemical assays.

Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the this compound-target complex, helping to understand the key interactions that stabilize the binding. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of this compound analogues with their biological activity, thereby facilitating the rational design of more potent compounds. These computational methods, when used in conjunction with experimental data, can significantly accelerate the drug discovery and development process.

Genomic Mining and Biosynthetic Potential of Producing Organisms

The producing organism of this compound, Micromonospora citrea, likely harbors the genetic blueprint for the biosynthesis of this complex natural product in the form of a biosynthetic gene cluster (BGC). nih.govmdpi.commdpi.com The sequencing and bioinformatic analysis of the Micromonospora citrea genome would enable the identification of this BGC. Polycyclic xanthones are typically synthesized by type II polyketide synthases (PKSs), and the identification of the corresponding genes in the Micromonospora citrea genome would be a key step in understanding how this compound is assembled. germai.app

A study on the citreamicin biosynthesis gene cluster in Streptomyces caelestis, which produces related compounds, provides a valuable model for what to expect in Micromonospora citrea. The heterologous expression of the this compound BGC in a model host organism could enable the production of the compound in larger quantities and facilitate the engineering of the pathway to produce novel derivatives. Furthermore, genome mining of Micromonospora citrea and related actinomycetes may lead to the discovery of novel polycyclic xanthones with unique structural features and biological activities.

Q & A

Q. What methodologies ensure reproducibility in Citreamicin η's bioactivity assays?

  • Answer : Standardize culture conditions (e.g., ISP-2 media, 28°C, 7-day incubation) for Streptomyces caelestis. Include positive controls (e.g., amphotericin B) and normalize MIC values to cell density (CFU/mL). Adopt statistical plans with power analysis (α=0.05, β=0.2) and report data using MIAME-compliant formats .

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citreamicin eta
Reactant of Route 2
Citreamicin eta

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